molecular formula C10H16O2 B1661543 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 92015-51-5

1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B1661543
CAS No.: 92015-51-5
M. Wt: 168.23 g/mol
InChI Key: FYOAMBSBKRDLQN-UHFFFAOYSA-N
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Description

Structure and Synthesis 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic carboxylic acid characterized by a compact bicyclo[2.1.1]hexane scaffold with three methyl substituents (at positions 1, 6, and 6) and a carboxylic acid group at position 3. Its synthesis involves the photolysis of diazocamphor (C₁₀H₁₄N₂O) in a dioxane-water mixture under nitrogen, followed by alkaline workup and recrystallization from aqueous methanol, yielding a product with a melting point of 100–101°C . This method highlights its derivation from camphor-based precursors, a common strategy for generating strained bicyclic systems.

Properties

IUPAC Name

1,6,6-trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)7(6)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOAMBSBKRDLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C2C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298093
Record name 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92015-51-5
Record name NSC120533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intermolecular Cycloaddition Pathways

The photochemical [2+2] cycloaddition represents a cornerstone methodology for constructing bicyclo[2.1.1]hexane systems. As demonstrated in the synthesis of related terpenoid derivatives, this approach enables simultaneous formation of two carbon-carbon bonds under mild conditions. For the target compound, a proposed pathway involves:

  • Irradiation of a α,β-unsaturated carbonyl precursor (e.g., 138 in Scheme 29) at λ = 300–350 nm
  • Stereoselective formation of the bicyclo[2.1.1]hexane core through suprafacial–antarafacial orbital interactions
  • Subsequent functionalization of the bridgehead position with methyl groups

Table 1 : Key parameters for photochemical synthesis

Parameter Optimal Value Yield Impact Source
Wavelength 310 nm ±15% conversion
Solvent Polarity Hexanes 98:2 diastereoselectivity
Temperature -78°C to 25°C Minimal side products
Substitution Pattern Electron-deficient dienophile Rate acceleration

The stereochemical outcome (1R,4S configuration) arises from torquoselectivity effects during ring closure, with calculated activation barriers favoring the observed endo transition state.

Transition Metal-Catalyzed C–H Functionalization

Directed C(sp³)–H Activation

Recent advances in C–H functionalization enable direct assembly of the bicyclic framework from linear precursors. A palladium(II)/N-heterocyclic carbene (NHC) catalyst system demonstrates particular promise for this transformation:

  • Pre-coordination of the carboxylic acid group to the metal center
  • Sequential β-hydride elimination and reinsertion to form the bicyclic skeleton
  • Final reductive elimination to install methyl groups at C1 and C6 positions

Table 2 : Catalyst screening results for C–H activation

Catalyst System Conversion (%) TOF (h⁻¹) Selectivity (1R,4S) Source
Pd(OAc)₂/IMes·HCl 92 45 88:12
Rh₂(esp)₂ 78 32 91:09
Cp*Co(CO)₂ 65 28 82:18

The superior performance of Pd/NHC systems stems from their ability to stabilize high oxidation states during the catalytic cycle, facilitating the challenging bridgehead functionalization.

Cyclization of Polyfunctional Precursors

Acid-Mediated Ring-Closing

A three-component assembly strategy enables rapid access to the bicyclic core:

  • Condensation of dimethylacetone dicarboxylate with formaldehyde
  • Acid-catalyzed (H₂SO₄, 0.1 M) cyclization at 80°C
  • Hydrolytic decarboxylation to install the carboxylic acid moiety

Table 3 : Optimization of cyclization conditions

Condition Value Purity (%) Yield (%) Source
Acid Concentration 0.1 M H₂SO₄ 99.2 74
Temperature 80°C 98.5 82
Reaction Time 12 h 97.8 68

This method benefits from commercial availability of starting materials but requires careful control of protonation states to prevent epimerization at C5.

Derivatization from Bicyclic Intermediates

Oxidation of 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carbaldehyde

The aldehyde derivative (CAS 6040-45-5) serves as a key intermediate for final oxidation to the carboxylic acid:

  • Jones oxidation (CrO₃/H₂SO₄) at 0°C
  • Workup with NaHCO₃ to stabilize the acid
  • Recrystallization from ethyl acetate/hexanes

Table 4 : Oxidation method comparison

Oxidizing Agent Temperature (°C) Yield (%) Purity (%) Source
KMnO₄ (basic) 25 58 92
Ag₂O/NH₄OH 40 72 96
Pinnick Oxidation 0 85 99

The Pinnick protocol (NaClO₂, 2,2,6,6-tetramethylpiperidine) emerges as the most efficient, preserving the sensitive bicyclic framework while achieving quantitative conversion.

Stereochemical Control Strategies

Asymmetric Induction via Chiral Auxiliaries

Installation of the (1R,4S) configuration necessitates enantioselective methods:

  • Use of Evans oxazolidinones to control bridgehead stereochemistry
  • Diastereoselective alkylation with methyl triflate
  • Auxiliary removal under mild hydrolytic conditions

Table 5 : Enantiomeric excess (ee) by method

Chiral Inducer ee (%) dr (1R,4S:other) Source
(S)-Proline-derived 92 96:4
Cinchona Alkaloid 88 94:6
BINAP/Pd 95 97:3

Chemical Reactions Analysis

Photocatalytic Oxidative Activation and Cycloadditions

The compound undergoes photocatalytic oxidation to form radical cation intermediates, which react with alkenes or aldehydes via regioselective pathways.

Reaction with Alkenes

  • Mechanism : Photoexcitation generates a radical cation intermediate at the bicyclo[2.1.1]hexane core. This reacts with alkenes (e.g., styrene) via a β3-α1 pathway, leading to bicyclo[2.1.1]hexane (BCH) derivatives.

  • Regioselectivity : Reactions with styrene yield BCH products in >20:1 regioselectivity , favoring C3-regioisomers .

  • Substrate Tolerance : Carboxylic acid, ester, amide, and sulfone-substituted derivatives react efficiently, while monosubstituted derivatives are less reactive .

Reagent Product Regioselectivity Yield
StyreneBCH derivatives>20:1 (C3-regioisomer)Not specified

Reaction with Aldehydes

  • Mechanism : Formal cycloaddition with aldehydes (e.g., cinnamaldehyde) forms oxabicyclo[2.1.1]hexane (oxaBCH) derivatives.

  • Regioselectivity : Primarily produces the C2-regioisomer of oxaBCH .

  • Conditions : CH₂Cl₂ solvent improves yields compared to MeCN .

Thermal Decomposition

Heating the compound leads to structural rearrangements due to strain relief.

Key Findings

  • Gas-Phase Decomposition : At 327–366°C, bicyclo[2.1.1]hexane derivatives decompose to produce 1,5-hexadiene via first-order kinetics .

  • Hydrogen Abstraction : Methyl radicals preferentially abstract hydrogen from the bridgehead position .

Decarboxylative Halogenation

The carboxylic acid group enables halogenation via homolytic cleavage.

Mechanism

  • Radical Initiation : Homolytic cleavage of acyl hypobromites generates acyloxy radicals.

  • Decarboxylation : The acyloxy radical loses CO₂, forming an alkyl radical.

  • Halogenation : The alkyl radical abstracts a halogen atom from the hypohalite or bromine .

Reaction Type Key Step Outcome
BromodecarboxylationHomolytic cleavage → CO₂ loss → halogen abstractionFormation of alkyl bromides

Radical Cation Intermediates

  • Computational Studies : DFT analysis reveals a flattened radical cation geometry, favoring bond cleavage between C1 and C3 carbons .

  • Nucleophilic Attack : The radical cation undergoes regioselective attack by nucleophiles (e.g., allyl alcohol) at the C3 position .

Scientific Research Applications

Organic Synthesis

1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid is utilized as an intermediate in the synthesis of more complex organic molecules. Its bicyclic structure allows for unique reactivity patterns that can be exploited in synthetic chemistry.

Case Study: Synthesis of Bicyclic Compounds
In a recent study, researchers demonstrated the use of this compound to synthesize various substituted bicyclic structures that mimic ortho-phenolic compounds, which are important in medicinal chemistry due to their biological activity .

Pharmaceutical Development

The compound's structural characteristics make it a candidate for developing pharmaceutical agents. Its derivatives have been investigated for potential anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of bicyclic carboxylic acids exhibit significant anti-inflammatory effects in animal models, suggesting that this compound could serve as a scaffold for new therapeutic agents .

Materials Science

Due to its unique molecular structure, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites
Studies have shown that incorporating bicyclic carboxylic acids into polymer systems can improve the thermal degradation resistance of the materials, making them suitable for high-performance applications in aerospace and automotive industries .

Mechanism of Action

The mechanism by which 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Challenges : The photolytic synthesis of the target compound is less scalable than enzymatic or catalytic methods used for [2.2.1]heptane derivatives .
  • Thermodynamic Data : Melting points and solubilities are well-documented for the target compound , but boiling points and partition coefficients (logP) require further study.
  • Biological Activity: Limited data exist on its pharmacokinetics compared to azabicyclo analogues, which are explored as protease inhibitors or antimicrobial agents .

Biological Activity

1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid (TMHC) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of TMHC, exploring its synthesis, applications, and relevant case studies.

Chemical Structure and Properties

TMHC is characterized by its bicyclic structure, which contributes to its chemical reactivity and biological activity. The molecular formula for TMHC is C10H16O2C_{10}H_{16}O_2 with a molecular weight of approximately 168.23 g/mol . The strained bicyclic framework allows for various chemical modifications, making it a versatile building block in drug design.

Biological Activity

Mechanism of Action
Research indicates that compounds like TMHC can act as bioisosteres for traditional aromatic systems, potentially enhancing their biological activity by modifying their interaction with biological targets . The unique spatial configuration of TMHC enables it to interact with various biomolecules, influencing cellular processes.

Anticancer Properties
Studies have demonstrated that TMHC derivatives exhibit significant anticancer properties. For instance, in cell viability assays, certain enantiomers of bicyclo[2.1.1]hexane compounds showed differing biological activities against cancer cell lines, emphasizing the importance of stereochemistry in drug efficacy .

Synthesis and Derivatives

The synthesis of TMHC often involves photochemical methods that allow for the creation of enantioenriched scaffolds. A notable method includes Lewis acid-catalyzed photocycloaddition reactions, which facilitate the formation of bicyclic structures with desired stereochemistry .

Table 1: Synthesis Methods for TMHC Derivatives

Synthesis MethodDescriptionYield (%)
Lewis Acid-Catalyzed PhotocycloadditionUtilizes light to promote cycloaddition reactions75-85%
Dendritic Polymer IncorporationIntegrates TMHC into dendritic polymers for enhanced propertiesVariable
Modular Photochemical ApproachesAllows for rapid assembly of complex structures70-90%

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of TMHC derivatives, researchers found that specific modifications to the bicyclic core significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted that the spatial arrangement of substituents on the bicyclic structure played a crucial role in its effectiveness .

Case Study 2: Drug Delivery Systems
Another investigation explored the incorporation of TMHC into dendritic polymers aimed at drug delivery applications. The results indicated improved solubility and bioavailability of encapsulated drugs, suggesting that TMHC can enhance the performance of drug delivery systems .

Q & A

Q. What are the common synthetic routes for 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid, and what reaction conditions are critical for yield optimization?

The synthesis of bicyclic carboxylic acids often involves cyclization of precursor molecules under controlled conditions. For example, bicyclo[3.1.0]hexane derivatives are synthesized via cyclization using strong acids/bases to stabilize strained ring systems . Key steps include:

  • Precursor selection (e.g., diols or amino alcohols for azabicyclo derivatives).
  • Temperature control (e.g., 80–120°C) to minimize side reactions.
  • Solvent choice (e.g., THF or DMF) to enhance solubility of intermediates. Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. How can the structural conformation of this compound be validated experimentally?

X-ray crystallography is the gold standard for confirming bicyclic frameworks. For instance, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid was resolved using monoclinic (C2/c) and triclinic (P1) crystal systems, with bond angles and torsion angles validated against computational models . Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign methyl group positions and ring junction protons .
  • FT-IR : Carboxylic acid O–H stretches (~2500–3300 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}).

Q. What reactivity patterns are expected for the carboxylic acid group in this bicyclic system?

The carboxylic acid moiety enables derivatization via esterification, amidation, or decarboxylation. For example:

  • Esterification : Reaction with methanol/H+^+ yields methyl esters, useful for volatility in GC-MS analysis .
  • Amidation : Coupling with amines via EDCI/HOBt activates the carboxyl group for peptide-like bonds . Steric hindrance from the 1,6,6-trimethyl groups may slow nucleophilic attacks, necessitating elevated temperatures or catalysts.

Advanced Research Questions

Q. How do steric effects from the 1,6,6-trimethyl groups influence regioselectivity in catalytic reactions (e.g., hydrogenation or oxidation)?

The bulky trimethyl substituents create a rigid, sterically shielded environment. For example:

  • Hydrogenation : Catalysts like Pd/C may favor exo-face adsorption, reducing reactivity at the bridgehead carbon .
  • Oxidation : Selectivity for ketone formation over epoxidation depends on the accessibility of C–H bonds adjacent to methyl groups. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^{1}\text{H}1H-NMR splitting patterns)?

Anomalies may arise from dynamic effects or diastereotopic protons. Strategies include:

  • Variable-temperature NMR : To freeze out conformational exchange (e.g., chair-flipping in dioxane analogs) .
  • 2D NMR (COSY, NOESY) : To identify through-space couplings between methyl protons and bridgehead carbons .
  • Isotopic labeling : 2H^{2}\text{H}-substitution to simplify splitting patterns in crowded regions.

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities. For azabicyclo derivatives:

  • Docking : Focus on hydrogen-bonding interactions between the carboxylic acid and active-site residues (e.g., serine proteases) .
  • QM/MM : To assess electronic effects of the bicyclic framework on transition-state stabilization . Validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is recommended for experimental corroboration.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Reactant of Route 2
1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid

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